Cas no 744240-66-2 (2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-)

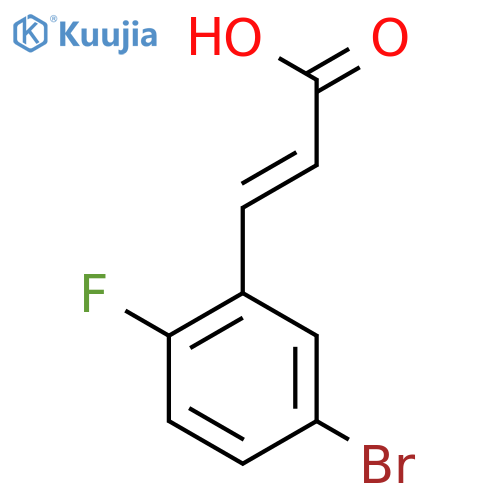

744240-66-2 structure

商品名:2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-

- DTXSID201261667

- 5-Bromo-2-fluorocinnamic acid, 95%

- (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid

- BBL021021

- DTXCID601692361

- (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid

- EN300-392912

- 606-498-1

- 3-(5-BROMO-2-FLUORO-PHENYL)-ACRYLIC ACID

- ROTBALNVXDGIQY-DAFODLJHSA-N

- AKOS000263594

- 744240-66-2

- 2-Propenoic acid, 3-(5-bromo-2-fluorophenyl)-

- (E)-3-(5-bromo-2-fluorophenyl)acrylic acid

- 981-308-0

- Z56955960

- NCGC00342947-01

- CS-0044968

- AB01334864-02

- MFCD00143427

- 202865-71-2

- EN300-17553

- SCHEMBL1481645

- STR05152

- SCHEMBL1481643

- 5-Bromo-2-fluorocinnamic acid

- N11792

- 3-(5-BROMO-2-FLUOROPHENYL)-2-PROPENOIC ACID

- STK893727

-

- インチ: InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

- InChIKey: ROTBALNVXDGIQY-DAFODLJHSA-N

- ほほえんだ: C(=C\C(=O)O)/C1=CC(=CC=C1F)Br

計算された属性

- せいみつぶんしりょう: 243.95352Da

- どういたいしつりょう: 243.95352Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 37.3Ų

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392912-0.5g |

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95.0% | 0.5g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-392912-0.25g |

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-392912-1.0g |

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| 1PlusChem | 1P019PI9-500mg |

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 90% | 500mg |

$400.00 | 2023-12-16 | |

| A2B Chem LLC | AV31777-100mg |

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 90% | 100mg |

$349.00 | 2024-04-19 | |

| A2B Chem LLC | AV31777-50mg |

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 90% | 50mg |

$300.00 | 2024-04-19 | |

| Enamine | EN300-392912-5.0g |

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95.0% | 5.0g |

$21.0 | 2025-03-21 | |

| Enamine | EN300-392912-2.5g |

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95.0% | 2.5g |

$20.0 | 2025-03-21 | |

| 1PlusChem | 1P019PI9-100mg |

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 95% | 100mg |

$212.00 | 2024-04-21 | |

| 1PlusChem | 1P019PI9-1g |

3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |

744240-66-2 | 90% | 1g |

$511.00 | 2023-12-16 |

2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)- 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

5. Water

744240-66-2 (2-PROPENOIC ACID, 3-(5-BROMO-2-FLUOROPHENYL)-, (2E)-) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1189426-16-1(Sulfadiazine-13C6)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬